molecular formula C16H25NO7 B4002322 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid

2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid

Cat. No.: B4002322
M. Wt: 343.37 g/mol
InChI Key: NTGOKBHGNKKFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C16H25NO7 and its molecular weight is 343.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(4-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) is 343.16310214 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Degradation Mechanisms

  • Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggest significant insights into the mechanisms of bond cleavage, which are crucial for understanding the chemical behavior and potential applications of complex organic compounds like the one (T. Yokoyama, 2015).

Environmental Fate and Biodegradation

  • The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide parallels to the environmental behavior of complex ethers, offering insights into microbial degradation pathways and environmental impacts of ether compounds (S. Thornton et al., 2020).

Potential Therapeutic Applications

  • The therapeutic applicability of phenolic compounds found in olives, olive oil, and wine, such as tyrosol and hydroxytyrosol, demonstrates the ongoing research into the health benefits of specific organic compounds, which may extend to the research of similar complex ethers (Adriano Costa Ramos et al., 2020).

Toxicological Reviews

  • Ethyl tertiary-butyl ether (ETBE) toxicological reviews provide comprehensive insights into the biological effects and environmental safety assessments of ether compounds, relevant for understanding the safety and impact of similar chemicals (D. Mcgregor, 2007).

Conversion to Energy Sources

  • The conversion of plant biomass to furan derivatives highlights the potential of organic compounds in the development of new generation polymers, functional materials, and fuels, relevant for research into similar complex ethers (V. M. Chernyshev et al., 2017).

Properties

IUPAC Name

2-[4-(4-ethoxyphenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-2-17-13-5-7-14(8-6-13)18-12-4-3-9-15-10-11-16;3-1(4)2(5)6/h5-8,15-16H,2-4,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGOKBHGNKKFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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